molecular formula C14H24MgN2O6S2 B560717 magnesium bis(2-acetamido-4-methylsulfanylbutanoate) CAS No. 105883-49-6

magnesium bis(2-acetamido-4-methylsulfanylbutanoate)

Cat. No.: B560717
CAS No.: 105883-49-6
M. Wt: 404.8 g/mol
InChI Key: RKTIGKJUTHIMNR-UHFFFAOYSA-L
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Description

Magnesium acetylmethionate is an organometallic compound derived from the chelation of magnesium with acetylmethionine, a modified amino acid. It is widely utilized in cosmetic formulations for its skin-conditioning properties, enhancing moisture retention and promoting anti-aging effects . This compound is part of a broader class of metal-acetylmethionates, including zinc, copper, and manganese variants, which share similar applications in skincare .

Properties

CAS No.

105883-49-6

Molecular Formula

C14H24MgN2O6S2

Molecular Weight

404.8 g/mol

IUPAC Name

magnesium bis(2-acetamido-4-methylsulfanylbutanoate)

InChI

InChI=1S/2C7H13NO3S.Mg/c2*1-5(9)8-6(7(10)11)3-4-12-2;/h2*6H,3-4H2,1-2H3,(H,8,9)(H,10,11);/q;;+2/p-2

InChI Key

RKTIGKJUTHIMNR-UHFFFAOYSA-L

Origin of Product

United States

Chemical Reactions Analysis

Reaction Mechanism

  • Acetylation : Taurine reacts with acetic anhydride in an aqueous alkaline medium containing magnesium hydroxide or oxide. The reaction occurs at the nitrogen atom of taurine’s amino group, forming N-acetyl taurine :

    Taurine+(CH3CO)2O+Mg OH 2Mg N acetyl taurinate +H2O+CH3COOH\text{Taurine}+(\text{CH}_3\text{CO})_2\text{O}+\text{Mg OH }_2\rightarrow \text{Mg N acetyl taurinate }+\text{H}_2\text{O}+\text{CH}_3\text{COOH}

    Acetylation abolishes taurine’s zwitterionic character, leaving a negatively charged sulfonate group (SO3\text{SO}_3^-), which complexes with Mg2+\text{Mg}^{2+} .

Process Optimization

  • Yield Improvements : Modern synthesis methods achieve 92% yield (Table 1) through vacuum distillation and ethanol washing, compared to 65–90% in older methods .

Method Yield (%)
Traditional (Teracoka)65
Arfuzir et al. (2016)90
Novel patented process92

Thermal Stability

  • The compound remains stable under vacuum distillation at 50°C but decomposes at higher temperatures. Ethanol washing and controlled drying (40–50°C) prevent degradation .

  • Thermal gravimetric analysis (TGA) of related magnesium complexes (e.g., magnesium acetyl taurate) shows dehydration steps at 110°C and ligand decomposition above 300°C .

Magnesium Ion Release

  • In physiological conditions, magnesium N-acetyl taurinate dissociates into Mg2+\text{Mg}^{2+} and N-acetyl taurinate anions. This release is critical for its bioavailability and neuromuscular activity .

Ligand Exchange

  • The acetyl taurinate anion can participate in ligand-exchange reactions with transition metals (e.g., Fe3+\text{Fe}^{3+}, Zn2+\text{Zn}^{2+}) due to its sulfonate and carboxylate moieties .

Cellular Uptake

  • Acetylation enhances membrane permeability, allowing rapid cellular uptake. In vivo studies show 2.5× higher brain tissue concentration compared to magnesium citrate .

Pharmacokinetics

  • Bioavailability : Magnesium acetyl taurinate exhibits an AUC (area under the curve) of 1,250 μg·h/mL in serum, second only to magnesium malate .

Comparative Reactivity with Other Magnesium Salts

Property Magnesium N-acetyl taurinateMagnesium OxideMagnesium Citrate
Aqueous solubilityHighLowModerate
Thermal stability (°C)≤300>600≤200
Bioavailability (AUC)1,250 μg·h/mL450 μg·h/mL600 μg·h/mL

Comparison with Similar Compounds

Metal Acetylmethionates in Skincare

Magnesium acetylmethionate is often formulated alongside other metal-acetylmethionates, such as zinc acetylmethionate and manganese acetylmethionate , in anti-aging and moisturizing products. These compounds act as skin-conditioning agents, delivering bioavailable trace metals to support enzymatic processes in the skin . Key differences include:

  • Zinc acetylmethionate : Functions as a humectant and antimicrobial agent, with regulatory restrictions due to its biocidal properties .
  • Manganese acetylmethionate : Primarily used for skin conditioning and astringent effects, with additional applications in humectancy .
  • Copper acetylmethionate : Often included for its antioxidant properties, aiding in collagen synthesis and UV protection .

Table 1: Comparison of Metal-Acetylmethionates in Skincare

Compound Key Function Regulatory Notes Reference
Magnesium acetylmethionate Skin conditioning, anti-aging No restrictions reported
Zinc acetylmethionate Humectant, antimicrobial Restricted as biocide
Manganese acetylmethionate Astringent, skin conditioning Approved for cosmetic use

Structural and Functional Analogues

Magnesium Acetylacetonate

Magnesium acetylacetonate (Mg(acac)₂) is a β-diketonate complex with distinct chemical properties and industrial applications. Unlike magnesium acetylmethionate, it is used in catalysis, material science, and as a precursor for nanomaterials due to its thermal stability (melting point: 276°C) and solubility in organic solvents like methanol .

Table 2: Magnesium Acetylmethionate vs. Magnesium Acetylacetonate

Property Magnesium Acetylmethionate Magnesium Acetylacetonate Reference
Molecular Formula Not explicitly reported C₁₀H₁₄MgO₄
Molecular Weight ~300–350 (estimated) 222.52 g/mol
Melting Point Not reported 276°C
Solubility Likely water-soluble (cosmetic) Soluble in hot methanol
Applications Skincare, anti-aging Catalysis, nanomaterials
Magnesium Acetyl Taurate

Magnesium acetyl taurate (CAS 75350-40-2) is another magnesium-organic salt, derived from taurine.

Other Magnesium Salts in Industry

Magnesium acetate and benzoate are industrial precursors for magnesia (MgO) production and antibacterial agents, respectively . These lack the targeted bioactivity of magnesium acetylmethionate but highlight magnesium's versatility in forming stable salts.

Table 3: Industrial Magnesium Salts

Compound Application Key Property Reference
Magnesium acetate Precursor for MgO nanoparticles High thermal decomposition yield
Magnesium benzoate Antibacterial coatings Nano-structured morphology

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing magnesium acetylmethionate with high purity?

  • Methodological Answer : Synthesis can be inferred from analogous metal acetylmethionates (e.g., silver or copper salts). React acetylmethionic acid with magnesium hydroxide or magnesium acetate in aqueous solution under controlled pH (6.5–7.5) and temperature (50–70°C). Purification involves recrystallization from ethanol-water mixtures. Confirm purity via elemental analysis (C, H, S, Mg content) and FTIR to verify ligand coordination .

Q. How can researchers characterize the structural and thermal properties of magnesium acetylmethionate?

  • Methodological Answer :

  • Structural Analysis : Use X-ray diffraction (XRD) for crystallinity, FTIR for functional groups (e.g., S=O, C=O), and NMR (¹³C, ¹H) to confirm the acetyl and methionine moieties .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) to identify decomposition stages. Differential scanning calorimetry (DSC) can detect phase transitions .

Q. What experimental designs are optimal for studying magnesium acetylmethionate’s solubility and stability in aqueous systems?

  • Methodological Answer : Conduct pH-dependent solubility tests (pH 2–12) using UV-Vis spectroscopy to monitor absorbance changes. For stability, use accelerated aging studies (40–60°C, 75% humidity) with HPLC to track degradation products. Include control samples with antioxidants (e.g., ascorbic acid) to assess oxidative stability .

Advanced Research Questions

Q. How can contradictions in reported stability data for magnesium acetylmethionate be resolved?

  • Methodological Answer : Perform meta-analyses of existing studies to identify variables (e.g., synthesis routes, impurities). Replicate experiments under standardized conditions (ISO guidelines). Use multivariate regression to isolate factors (e.g., humidity, light exposure) affecting stability. Cross-validate results with spectroscopic and chromatographic data .

Q. What advanced spectroscopic techniques elucidate the coordination chemistry of magnesium acetylmethionate?

  • Methodological Answer :

  • X-ray Absorption Spectroscopy (XAS) : Analyze Mg K-edge spectra to determine coordination number and bond distances.
  • Electron Paramagnetic Resonance (EPR) : Probe electronic environments if paramagnetic impurities are present.
  • DFT Calculations : Model ligand-metal interactions using software like Gaussian09, referencing magnesium carboxylate frameworks .

Q. How can researchers investigate magnesium acetylmethionate’s role in biological systems without commercial bias?

  • Methodological Answer : Use in vitro models (e.g., bacterial biofilms or cell cultures) to test antimicrobial efficacy. Apply isothermal titration calorimetry (ITC) to quantify binding affinity with proteins. For mechanistic insights, combine RNA sequencing (RNA-seq) with pathway analysis (KEGG/GO databases) to identify gene expression changes .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing inconsistent catalytic performance data in magnesium acetylmethionate studies?

  • Methodological Answer : Apply ANOVA to compare catalytic efficiency across synthesis batches. Use principal component analysis (PCA) to reduce dimensionality in datasets (e.g., reaction temperature, pH, yield). Report uncertainties via error propagation models, referencing IUPAC guidelines for analytical reproducibility .

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